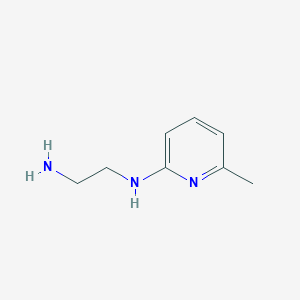

N1-(6-methylpyridin-2-yl)ethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-(6-methylpyridin-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7-3-2-4-8(11-7)10-6-5-9/h2-4H,5-6,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIISTLIQPFNXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of N1 6 Methylpyridin 2 Yl Ethane 1,2 Diamine and Its Metal Complexes

Ligand Characterization and Chelating Properties

The chelating properties of N1-(6-methylpyridin-2-yl)ethane-1,2-diamine are defined by the number and type of donor atoms and the steric and electronic influence of its substituents.

This compound possesses three potential nitrogen donor atoms: the pyridyl nitrogen and the two nitrogen atoms of the ethylenediamine (B42938) moiety. This allows the ligand to exhibit variable denticity, primarily acting as a bidentate or a tridentate chelating agent. libretexts.org

Bidentate Coordination: The ligand can coordinate to a metal center using the two nitrogen atoms of the ethylenediamine fragment, forming a stable five-membered chelate ring. This mode is characteristic of the parent ethylenediamine ligand. atamanchemicals.com Alternatively, it could coordinate through the pyridine (B92270) nitrogen and the adjacent amine nitrogen, also forming a five-membered ring.

Tridentate Coordination: More commonly, ligands of this type act as tridentate donors, binding to a single metal center through all three nitrogen atoms (N,N',N''). nih.gov This "tripodal" coordination mode leads to the formation of two fused five-membered chelate rings, which generally results in highly stable metal complexes. The flexibility of the ethylenediamine backbone allows the ligand to adapt to the geometric preferences of various metal ions.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands in the coordination sphere.

The methyl group at the 6-position of the pyridine ring, which is ortho to the coordinating nitrogen atom, plays a crucial role in modifying the ligand's properties.

Steric Effects: The primary influence of the 6-methyl group is steric hindrance. rsc.org This bulkiness can affect the geometry of the resulting metal complex by preventing the close approach of other ligands or by distorting the ideal coordination angles around the metal center. nih.gov The steric clash between the methyl group and other parts of the coordination sphere can lead to elongated metal-pyridine bond lengths compared to complexes with the unsubstituted analogue.

Electronic Effects: The methyl group is weakly electron-donating, which increases the electron density on the pyridine ring and enhances the basicity of the pyridyl nitrogen. nih.gov An increase in basicity would typically lead to a stronger metal-ligand bond. However, in the case of this compound, this electronic effect is often counteracted or overshadowed by the more dominant steric hindrance. rsc.org The interplay between these steric and electronic factors ultimately dictates the stability and reactivity of the metal complexes. rsc.org

Synthesis and Isolation of Transition Metal Complexes

The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes with first-row transition metals are typically prepared through straightforward synthetic routes. mdpi.comrsc.orgsciencepublishinggroup.com The general procedure involves mixing stoichiometric amounts of the ligand and a metal salt (e.g., chloride, acetate (B1210297), or nitrate) in a solvent like methanol (B129727) or ethanol (B145695). nih.govijsred.com The reaction often proceeds at room temperature or with gentle refluxing to yield the desired complex, which may precipitate from the solution or be isolated upon evaporation of the solvent. ijsred.commocedes.org For instance, the synthesis of a related copper(II) complex was achieved by reacting the ligand with copper(II) chloride in methanol. nih.gov Similarly, zinc(II) complexes of analogous Schiff base ligands have been prepared by reacting the ligand with zinc acetate in ethanol. nih.govresearchgate.net

| Metal Ion | Metal Salt Precursor | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Cu(II) | CuCl₂·2H₂O | Methanol | Stirring at room temperature | nih.gov |

| Zn(II) | Zinc Acetate | Ethanol | Reflux | researchgate.net |

| Ni(II) | NiCl₂·6H₂O | Ethanol | Reflux | mocedes.org |

| Co(II) | CoCl₂·6H₂O | Ethanol | Reflux | mocedes.org |

The synthesis of complexes with precious metals like palladium and ruthenium often requires specific metal precursors.

Palladium(II) Complexes: Pd(II) complexes can be synthesized by reacting the ligand with common palladium precursors such as Na₂[PdCl₄] or [Pd(CH₃CN)₂Cl₂]. researchgate.netmdpi.com These reactions are typically carried out in solvents like ethanol or acetonitrile (B52724) and result in square planar Pd(II) complexes. nih.govresearchgate.net

Ruthenium(II) Complexes: The synthesis of Ru(II) complexes frequently employs organometallic or coordination precursors like [Ru(bipy)₂(Cl)₂] or [(η⁶-arene)RuCl₂]₂. nih.govnih.gov The reaction involves the substitution of the labile ligands (e.g., chloride) by the this compound ligand to form stable octahedral Ru(II) complexes.

Structural Elucidation of Metal Complexes

The coordination geometry of the resulting complex is highly dependent on the metal ion.

First-Row Transition Metals: For first-row transition metals, a variety of geometries are observed. Copper(II) complexes with similar tridentate ligands often exhibit a distorted square pyramidal or trigonal bipyramidal geometry. nih.gov Nickel(II) and Cobalt(II) complexes are commonly found in octahedral environments. mocedes.orgscirp.org Zinc(II), having a d¹⁰ electronic configuration, often adopts tetrahedral or five-coordinate geometries, such as in a related Schiff base complex that displays a distorted trigonal–bipyramidal structure. nih.gov

Precious Metals: Palladium(II) complexes, with a d⁸ electron configuration, strongly favor a square planar geometry. researchgate.net Ruthenium(II) (d⁶) complexes are almost exclusively octahedral. nih.gov

The structural parameters of a related zinc(II) complex with a tridentate Schiff base ligand, {N-Methyl-N′-[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine}, provide insight into the expected coordination environment.

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Trigonal-Bipyramidal |

| Selected Bond Lengths (Å) | |

| Zn1—N(pyridyl) | 2.088 (3) |

| Zn1—N(imine) | 2.108 (3) |

| Zn1—N(amine) | 2.417 (4) |

| Zn1—N(thiocyanate) | 1.974 (4) |

| Zn1—N(thiocyanate) | 1.986 (4) |

| Selected Bond Angles (°) | |

| N(pyridyl)—Zn1—N(imine) | 78.39 (12) |

| N(imine)—Zn1—N(amine) | 75.75 (12) |

Data presented for {N-Methyl-N′-[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine}bis(thiocyanato)zinc(II) as an illustrative example of a related tridentate pyridyl-amine ligand complex.

X-ray Crystallographic Analysis of Coordination Geometries

X-ray crystallography is the definitive method for determining the three-dimensional structure of metal complexes in the solid state. For complexes involving this compound and similar pyridine-diamine ligands, a variety of coordination geometries are observed, depending on the metal ion, its oxidation state, and the presence of other co-ligands.

In complexes with transition metals like nickel(II), a distorted octahedral geometry is common, with the metal center coordinated to two or three bidentate ligands or a combination of the ligand and other monodentate or bidentate co-ligands. For instance, in a related nickel(II) complex with two tridentate ligands, the Ni(II) atom is at the center of a distorted octahedral environment, surrounded by six nitrogen donor atoms. researchgate.net

For metal ions that typically favor lower coordination numbers, such as zinc(II), different geometries can be adopted. A zinc(II) complex with a related Schiff base ligand, {N-Methyl-N′-[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine}, adopts a distorted trigonal-bipyramidal geometry. nih.govresearchgate.net In this structure, the Zn(II) ion is five-coordinated by three nitrogen atoms from the organic ligand and two nitrogen atoms from two thiocyanate (B1210189) co-ligands. nih.govresearchgate.net Tetrahedral geometries are also plausible for Zn(II) and other d¹⁰ metal ions. mdpi.com

The specific geometry is a result of a balance between the electronic preferences of the metal ion (ligand field stabilization energy) and the steric constraints imposed by the ligands.

Table 1: Common Coordination Geometries in Metal Complexes with Related Pyridine-Diamine Ligands

| Metal Ion | Typical Coordination Number | Observed Geometry | Example System |

| Nickel(II) | 6 | Distorted Octahedral | [Ni(L)₂]²⁺ type complexes researchgate.net |

| Zinc(II) | 5 | Distorted Trigonal-Bipyramidal | [Zn(L)(NCS)₂] nih.govresearchgate.net |

| Zinc(II) | 4 | Distorted Tetrahedral | [Zn(L)₂Cl₂] mdpi.com |

| Cadmium(II) | 6 | Octahedral | [Cd(L)₂(OAc)₂] mdpi.com |

Note: L represents this compound or a structurally similar ligand.

Analysis of Metal-Ligand Bond Lengths and Angles

The structural parameters of metal complexes, specifically the bond lengths between the metal and the ligand's donor atoms and the angles around the metal center, provide insight into the nature and strength of the coordination bonds.

For example, in the five-coordinate zinc complex [Zn(NCS)₂L] (where L is a related N-methylated Schiff base derivative), the bond lengths to the ligand nitrogen atoms vary significantly, reflecting their different roles in the coordination sphere. researchgate.net The Zn-N(imine) bond is 2.088 Å, while the Zn-N(amine) bond is longer at 2.290 Å. researchgate.net The "bite angle," which is the N(py)-M-N(am) angle within the chelate ring, is typically close to 90° but is often constrained to a smaller value (around 80-85°) by the geometry of the five-membered ring. This deviation from the ideal 90° angle is a source of strain in the complex.

Table 2: Selected Bond Lengths in a Related Zinc(II) Complex

| Bond | Bond Length (Å) |

| Zn-N(imine) | 2.088 (3) |

| Zn-N(amine) | 2.290 (3) |

| Zn-N(pyridine) | 2.088 (3) |

| Zn-N(thiocyanate 1) | 1.974 (4) |

| Zn-N(thiocyanate 2) | 1.986 (4) |

Data from the structurally related complex {N-Methyl-N′-[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine}bis(thiocyanato)zinc(II). researchgate.net

The bond angles around the metal center define the coordination geometry. In an ideal octahedral complex, the angles are 90° and 180°, while in a perfect trigonal bipyramid, the angles are 90°, 120°, and 180°. Deviations from these ideal values, as seen in crystal structures, indicate distortion caused by the steric and electronic constraints of the ligands. nih.gov

Conformational Analysis of Chelate Rings within Complexes

The ethane-1,2-diamine portion of this compound forms a five-membered chelate ring upon coordination to a metal center. Due to the tetrahedral geometry of the sp³-hybridized carbon atoms, this ring is not planar. It adopts a puckered conformation, which can be described as an "envelope" or "twist" form. This puckering minimizes torsional strain within the ring. researchgate.net

Supramolecular Interactions in Crystal Structures of Metal Complexes

The way individual metal complex molecules pack together in a crystal is determined by a network of non-covalent interactions. These supramolecular interactions, while weaker than covalent or coordination bonds, are crucial in dictating the final crystal architecture.

Hydrogen Bonding Networks

Hydrogen bonding is a dominant force in the crystal packing of complexes containing this compound. The ligand possesses an N-H group on the secondary amine, which is an effective hydrogen bond donor. Potential acceptors include counter-anions (e.g., Cl⁻, NO₃⁻, ClO₄⁻), solvent molecules (e.g., water, methanol), or nitrogen/oxygen atoms from adjacent complex molecules. nih.gov

These interactions can link the complex units into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govmdpi.com For example, in a zinc(II) complex with a similar ligand, molecules are linked by N—H⋯S hydrogen bonds, generating one-dimensional chains. nih.gov In another related system, strong N—H⋯N hydrogen bonds lead to the formation of dimeric structures. nih.gov The nature of the counter-anion can significantly influence the resulting supramolecular architecture, with different anions leading to structures of different dimensionality (e.g., 1D vs. 3D networks). nih.gov

C-H...π and other Non-Covalent Interactions

Beyond classical hydrogen bonding, weaker interactions involving the aromatic pyridine ring play a significant role in stabilizing the crystal lattice.

π-π Stacking: The planar pyridine rings of adjacent complex molecules can stack on top of each other. This interaction is favorable when the rings are offset, minimizing electrostatic repulsion. These interactions contribute to the formation of columnar or layered structures.

C-H...π Interactions: These interactions occur when a C-H bond (from the ethylenediamine backbone, the methyl group, or another ligand) points towards the electron-rich face of a pyridine ring on a neighboring molecule. unipr.it These interactions, though weak, are numerous and collectively provide significant stabilization to the crystal packing. nih.govnih.gov For instance, in the crystal structure of the parent molecule 6-methylpyridin-2-amine, intermolecular N—H···π interactions help consolidate the crystal packing. nih.govresearchgate.net

The interplay of these varied non-covalent forces—hydrogen bonds, π-π stacking, and C-H...π interactions—results in the complex and unique three-dimensional structures observed for these metal complexes in the solid state.

Electronic Structure and Redox Properties of Metal Complexes

The electronic properties of metal complexes with this compound are primarily determined by the identity of the central metal ion and the ligand field it creates. The ligand provides a bidentate N,N'-donor environment, which influences the splitting of the metal's d-orbitals. This splitting dictates the complex's color (via d-d electronic transitions), magnetic properties, and redox behavior.

The ligand itself, in its simple diamine form, is generally considered redox-inactive. Therefore, the observed redox chemistry is typically metal-centered. For example, a complex with a redox-active metal such as iron or copper could undergo reversible oxidation or reduction (e.g., Fe(II)/Fe(III) or Cu(I)/Cu(II) couples). The potential at which these redox events occur is modulated by the donor properties of the ligand.

However, in some related systems featuring a pyridine-imine moiety, the ligand can exhibit "redox-noninnocence," meaning the ligand itself can participate in redox reactions. rsc.orgnih.gov For example, the Schiff base ligand N,N′-bis(6-methyl-2-pyridylmethylene)ethane-1,2-diamine has been shown to exist in a neutral form and a dianionic diradical form in different metal complexes. rsc.orgnih.gov While less common for a simple diamine, the proximity of the pyridine ring could potentially stabilize radical species under certain conditions.

Cyclic voltammetry is the primary technique used to probe these redox properties. A typical cyclic voltammogram for a metal-centered redox process would show a reversible or quasi-reversible wave, the potential of which provides thermodynamic information about the stability of the different oxidation states. In a nickel(II) complex with a related redox-active ligand, two distinct one-electron oxidation processes were observed, which were determined to be ligand-based. nih.gov Such studies reveal how the ligand framework can be tuned to access and stabilize different metal oxidation states or even participate directly in the complex's electronic activity.

Catalytic Applications of N1 6 Methylpyridin 2 Yl Ethane 1,2 Diamine Metal Complexes

General Principles of Ligand Design for Catalysis Enhancement

The efficacy of a metal-based catalyst is profoundly influenced by the ligand framework. The design of ligands, such as N1-(6-methylpyridin-2-yl)ethane-1,2-diamine, is guided by several key principles aimed at enhancing catalytic performance. These principles revolve around the modulation of the metal center's steric and electronic environment.

Steric Effects: The steric bulk of a ligand can control substrate access to the metal center, influence the coordination geometry, and prevent catalyst deactivation pathways such as dimerization. The methyl group in the ortho-position to the pyridyl nitrogen in this compound introduces steric hindrance around the metal center. This steric crowding can favor specific coordination geometries and create a pocket that influences the selectivity of the catalytic transformation. For instance, in polymerization reactions, the steric profile of the ligand can dictate the stereochemistry of the resulting polymer.

Chelate Effect and Ligand Flexibility: The bidentate or tridentate coordination of the this compound ligand to a metal center forms stable five-membered chelate rings. This chelate effect enhances the thermodynamic stability of the resulting metal complex. The ethylenediamine (B42938) backbone provides a degree of conformational flexibility, allowing the ligand to adapt to the geometric preferences of different metal ions and to accommodate changes in the metal's coordination sphere during the catalytic cycle. This flexibility, however, must be balanced with a degree of preorganization to minimize the entropic penalty upon coordination.

By judiciously combining these design elements, ligands like this compound can create a tailored coordination environment that promotes high catalytic activity and selectivity.

Electrocatalytic Transformations

Metal complexes of this compound and related ligands are promising candidates for electrocatalytic applications, particularly in the conversion of small molecules like carbon dioxide and protons into valuable chemical fuels.

The electrochemical reduction of carbon dioxide (CO₂) into value-added products like carbon monoxide (CO) is a critical technology for a sustainable energy future. Cobalt complexes with polypyridine diamine ligands, which are structurally related to this compound, have shown significant promise in this area. mdpi.com

Research on capsule-like cobalt(II) complexes with ligands such as N,N,N′,N′-tetrakis((6-methylpyridin-2-yl)methyl)ethane-1,2-diamine has provided valuable insights into the catalytic mechanism. mdpi.comnih.gov These studies reveal that the catalytically active species is a doubly reduced cobalt(0) intermediate. mdpi.com This intermediate reacts with CO₂ to form a metallocarboxylate intermediate, which is a key step in the catalytic cycle. mdpi.comnih.gov The presence of a proton source, such as methanol (B129727), can facilitate the cleavage of the carbon-oxygen bond in this intermediate, leading to the release of CO. mdpi.comnih.gov

The 6-methyl group on the pyridine (B92270) ring, as present in the parent ligand, is thought to play a role in both the electronic and steric properties of the catalyst, influencing the stability of the different oxidation states of cobalt and the interaction with the CO₂ substrate.

| Catalyst | Ligand | Redox Potentials (V vs. Fc/Fc⁺) | Product | Key Intermediate |

|---|---|---|---|---|

| Co(L¹)₂ | N,N,N′,N′-tetrakis((6-methylpyridin-2-yl)methyl)ethane-1,2-diamine (L¹) | -1.66, -1.89 | CO | [Coᴵᴵ(L¹)–CO₂²⁻]⁰ |

The generation of hydrogen (H₂) from the reduction of protons is a fundamental reaction in the context of a hydrogen-based economy. Molecular catalysts, particularly those based on earth-abundant first-row transition metals like cobalt and nickel, are of significant interest for the hydrogen evolution reaction (HER). The design of the ligand is critical in developing efficient and stable proton reduction catalysts.

While direct studies on this compound complexes for proton reduction are not extensively reported, research on related metal-polypyridyl complexes provides a framework for understanding their potential. For instance, cobalt and nickel complexes with pentadentate pyridyl-based ligands have been investigated for both electro- and photocatalytic proton reduction. rsc.orgberkeley.edu These studies demonstrate that the ligand framework plays a crucial role in stabilizing the reduced metal center, which is necessary for protonation and subsequent H-H bond formation. The electronic properties of the pyridyl groups can be tuned to optimize the overpotential required for catalysis. It is plausible that nickel or cobalt complexes of this compound could exhibit catalytic activity for proton reduction, with the ligand serving to create a stable and reactive coordination environment.

Organic Transformation Catalysis

Metal complexes derived from this compound are also poised to be effective catalysts in a range of organic transformations, including the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls. The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. Diamine ligands have been employed in palladium-catalyzed cross-coupling reactions. For example, palladium(II)-salan complexes, which feature a diamine bridge, have been shown to be active catalysts for the Suzuki-Miyaura reaction in aqueous media. nih.gov The length and steric bulk of the diamine linker were found to significantly influence the catalytic activity. nih.gov While specific data for this compound in this reaction is scarce, its combination of a pyridyl moiety and a diamine backbone suggests its potential as a ligand for palladium in Suzuki-Miyaura coupling.

Vinyl Addition Polymerization: The polymerization of olefins, such as ethylene (B1197577) and norbornene, is a commercially significant process. Late transition metal complexes, particularly those of nickel and palladium, with α-diimine and related nitrogen-based ligands are well-established catalysts for vinyl addition polymerization. The steric and electronic properties of the ligand have a profound impact on the catalytic activity, the molecular weight of the resulting polymer, and its microstructure. For instance, α-diamine palladium complexes have demonstrated very high activity for the polymerization of norbornene. mdpi.com The catalytic activity was observed to increase with the steric bulk of the ligand. mdpi.com It is conceivable that nickel or palladium complexes of this compound could be active catalysts for the polymerization of various vinyl monomers.

| Catalyst/Cocatalyst | Ligand Type | Activity (g PNB·(mol M·h)⁻¹) | Polymer Molecular Weight (Mₙ, g/mol) |

|---|---|---|---|

| α-Diamine PdCl₂ / MAO | Acenaphthene-based α-diamine | up to 7.02 × 10⁷ | High |

The formation of C-N bonds through cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, is a cornerstone of modern synthetic organic chemistry, with wide applications in the pharmaceutical and materials sciences. Copper-catalyzed N-arylation reactions, often facilitated by diamine ligands, have emerged as a practical and cost-effective alternative to palladium-based systems. mit.eduorganic-chemistry.org

Mechanistic studies have highlighted the crucial role of chelating diamine ligands in controlling the concentration and reactivity of the active copper(I) catalytic species. mit.edu The use of ligands like 1,2-cyclohexanediamine (B1199290) has been shown to promote the N-arylation of a wide range of nitrogen heterocycles and amides with aryl halides under mild conditions. organic-chemistry.org The this compound ligand, with its chelating diamine functionality, is a promising candidate for facilitating similar copper-catalyzed N-arylation reactions. The pyridyl group could further modulate the catalyst's activity and stability.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| CuI | trans-1,2-Cyclohexanediamine | K₃PO₄ | Toluene | 110 | 95 |

Amide and Ester Formation/Hydrogenation Reactions

While no specific data exists for this compound, ruthenium complexes featuring bidentate and tridentate amine and pyridine-containing ligands are well-established catalysts for the hydrogenation of amides to amines and alcohols. nih.gov These reactions are of significant industrial interest as a green alternative to stoichiometric reducing agents. The general catalytic pathway involves the cleavage of either the C–O or C–N bond of the amide. nih.gov The choice of ligand is critical in determining the catalyst's activity and selectivity. For instance, the electronic and steric properties of the ligand scaffold dictate the reaction conditions required, such as temperature and hydrogen pressure.

Mechanistic Investigations in Catalytic Cycles

Mechanistic studies in catalysis involving ligands similar to this compound focus on understanding how the ligand's structure influences the catalytic cycle at a molecular level.

Role of Ligand Flexibility and Steric Hindrance in Catalytic Activity

The structure of this compound suggests several features that would be relevant to its catalytic activity. The ethane (B1197151) backbone provides flexibility, allowing the ligand to adopt various conformations to accommodate different metal centers and transition states during catalysis.

The methyl group at the 6-position of the pyridine ring introduces significant steric bulk near the metal's coordination site. nih.gov This steric hindrance can play multiple roles:

Preventing Catalyst Deactivation: It can block pathways that lead to the formation of inactive catalyst dimers.

Influencing Substrate Approach: It can control the orientation of the substrate as it binds to the active site, which can be crucial for selectivity.

Modulating Reactivity: By creating a crowded environment, it can promote or hinder certain steps in the catalytic cycle, such as substrate insertion or product release.

Studies on related sterically demanding pyridyl ligands have shown that such features can slow down ligand exchange rates, allowing for more detailed study of the active species. nih.gov

Identification of Active Catalytic Species

For many ruthenium-diamine hydrogenation catalysts, the active species is not the initial precatalyst but a metal-hydride species formed in situ. A widely accepted mechanism, particularly for ketone and imine hydrogenation, is the "bifunctional" or "metal-ligand cooperation" pathway. researchgate.net In this model, the diamine ligand is not a passive spectator but actively participates in the reaction.

The active species is often proposed to be a ruthenium hydride where one of the amine groups of the diamine ligand is deprotonated, forming an amido ligand (Ru-NR₂). The catalytic cycle then involves the concerted transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine (N-H) of the ligand to the substrate's carbonyl group. researchgate.netbldpharm.com This creates a low-energy, six-membered transition state. While this has been extensively studied for other diamines, its specific applicability to this compound would require experimental or computational verification.

Influence of Ligand Electronic Properties on Reaction Pathways

The electronic properties of the this compound ligand would significantly impact the reactivity of its metal complexes. The pyridine ring is a π-acceptor, which can withdraw electron density from the metal center. Conversely, the amine and amido forms are strong σ-donors. The methyl group on the pyridine ring is a weak electron-donating group, which can subtly tune the electronic nature of the pyridine nitrogen.

These electronic effects influence several key aspects of catalysis:

Acidity of the N-H Proton: The electron-withdrawing nature of the pyridine ring can increase the acidity of the N-H protons on the diamine backbone, facilitating the formation of the active amido species.

Substrate Activation: The Lewis acidity of the metal center, modulated by the ligand, is crucial for coordinating and activating the amide or ester substrate.

Computational studies, such as Density Functional Theory (DFT), are often employed on analogous systems to model how these electronic factors influence reaction barriers and stabilize transition states, thereby directing the reaction along a specific pathway. researchgate.net

Theoretical and Computational Chemistry Studies on N1 6 Methylpyridin 2 Yl Ethane 1,2 Diamine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for quantum chemical calculations on medium-sized molecules due to its favorable balance of accuracy and computational cost. It is extensively used to predict a wide range of molecular properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule like N1-(6-methylpyridin-2-yl)ethane-1,2-diamine, which has several rotatable bonds, a thorough conformational analysis is necessary to identify the global minimum and other low-energy conformers.

This analysis involves systematically rotating the dihedral angles of the flexible bonds, such as those in the ethylenediamine (B42938) chain and the bond connecting it to the pyridine (B92270) ring. The energy of each conformation is calculated, and the most stable structures are identified. These calculations can reveal the preferred spatial arrangement of the pyridine ring, the methyl group, and the diamine chain, which is crucial for understanding the molecule's reactivity and interaction with other species. In related pyridine-2-amino-6-methyl derivatives, the molecular skeleton has been found to be planar or nearly planar nih.gov. The endocyclic angles within the pyridine ring typically show deviations from the ideal 120°, with angles adjacent to the nitrogen heteroatom being larger nih.gov.

Table 1: Representative Optimized Geometrical Parameters for a Pyridine Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (pyridine) | 1.39 - 1.40 | 118 - 123 | ~0 |

| C-N (pyridine) | ~1.34 | - | - |

| C-C (ethyl) | ~1.54 | - | - |

| C-N (amine) | ~1.47 | - | - |

| C-N-C | - | ~110 - 115 | - |

| H-N-H | - | ~107 - 110 | - |

Note: This table is illustrative and based on typical values for similar molecular fragments. Actual values for this compound would require specific DFT calculations.

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. DFT calculations provide detailed information about the distribution of electrons, molecular orbitals, and related properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For molecules containing aromatic rings and lone pairs on nitrogen atoms, the HOMO is often localized on these regions, indicating they are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the aromatic system, suggesting it as the site for nucleophilic attack. For ethylene (B1197577), a simple molecule with a double bond, the HOMO corresponds to the pi-bond, and the LUMO corresponds to the pi-star anti-bonding orbital youtube.com.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values. The actual energies for this compound would depend on the level of theory and basis set used in the calculation.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a vibrational frequency analysis can be performed. The resulting predicted spectrum can be compared with experimental data to confirm the molecular structure and assign the observed vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations. For N-methyl-2-chloroaniline, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to predict its vibrational spectrum researchgate.net. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations researchgate.net.

Table 3: Predicted and Experimental Vibrational Frequencies for a Related Amine (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H stretch | 3450 | 3400 | Amine N-H stretch |

| C-H stretch (aromatic) | 3100 | 3050 | Pyridine C-H stretch |

| C-H stretch (aliphatic) | 2950 | 2900 | Methyl/Ethyl C-H stretch |

| C=N stretch (pyridine) | 1600 | 1580 | Pyridine ring stretch |

| N-H bend | 1550 | 1530 | Amine N-H bend |

Note: This table provides an example for a similar type of molecule. Specific predictions for this compound would require dedicated calculations.

Theoretical calculations of NMR chemical shifts are a valuable tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is one of the most common approaches for predicting NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted shifts can then be compared to experimental NMR data to aid in the assignment of signals to specific atoms in the molecule. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. For a set of 50 small organic molecules, the WP04/6-311++G(2d,p) functional was found to be one of the best performing for 1H NMR chemical shift predictions mdpi.com. For 13C predictions, ωB97X-D/def2-SVP was identified as a highly accurate method mdpi.com. The geometry optimization level also impacts the accuracy of the predicted shifts, with B3LYP-D3/6-311G(d,p) being a recommended level mdpi.com.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.4 | 138 |

| Pyridine-H4 | 7.8 | 122 |

| Pyridine-H5 | 6.8 | 115 |

| Methyl-H | 2.5 | 24 |

| Ethyl-CH₂ (adjacent to pyridine) | 3.5 | 45 |

| Ethyl-CH₂ (terminal) | 2.9 | 40 |

| NH | 5.2 | - |

| NH₂ | 1.8 | - |

Note: These are hypothetical values for illustrative purposes. Actual predictions would require specific calculations for this compound.

Molecular Dynamics Simulations for Solution Behavior

While DFT calculations are typically performed on single molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in solution. MD simulations model the explicit interactions between the solute molecule and a large number of solvent molecules over time.

For this compound, MD simulations could be used to study its solvation structure, identifying the preferred arrangement of solvent molecules around the different functional groups of the molecule. It could also be used to explore the conformational landscape of the molecule in solution, determining the relative populations of different conformers and the rates of interconversion between them. This information is crucial for understanding how the solvent environment influences the molecule's structure and reactivity.

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

For this compound, DFT calculations could be used to study the mechanisms of reactions it might undergo, such as complexation with metal ions or its role as a catalyst. By calculating the energies of the reactants, products, and transition states, the activation energy and reaction energy can be determined, providing insights into the feasibility and kinetics of the reaction. For example, in the reaction of ethane-1,2-dithiol with 4-hydroxy-4-methylpent-2-ynenitrile, DFT calculations at the B3LYP/6-311++G(d,p) level were used to elucidate the reaction mechanism, identifying intermediates and transition states researchgate.net.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of N1-(6-methylpyridin-2-yl)ethane-1,2-diamine. researchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's constitution. researchgate.netmdpi.com

In a typical ¹H NMR spectrum, distinct signals corresponding to the protons of the methyl group, the ethylenediamine (B42938) bridge, and the pyridine (B92270) ring would be observed. The aromatic protons on the pyridine ring typically appear in the downfield region, with their specific chemical shifts and coupling patterns confirming the substitution pattern. The aliphatic protons of the ethylenediamine moiety and the methyl group would appear in the upfield region. The integration of these signals provides a quantitative measure of the number of protons in each unique environment. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the quaternary carbons of the pyridine ring which are not observed in ¹H NMR. researchgate.net The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbons of the aromatic pyridine ring resonate at significantly different frequencies than the sp³-hybridized carbons of the ethylenediamine backbone and the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyridine Ring Protons | ¹H | 6.5 - 8.0 | Three distinct signals expected, showing characteristic coupling patterns. |

| Ethylenediamine Protons (-CH₂-CH₂-) | ¹H | 2.5 - 3.5 | May appear as complex multiplets due to coupling with each other and adjacent NH protons. |

| Amine Protons (-NH-, -NH₂) | ¹H | 1.5 - 4.0 | Often broad signals; chemical shift is concentration and solvent dependent. |

| Methyl Protons (-CH₃) | ¹H | 2.3 - 2.6 | Expected to be a singlet. |

| Pyridine Ring Carbons | ¹³C | 110 - 160 | Five distinct signals expected, including substituted and unsubstituted carbons. |

| Ethylenediamine Carbons (-CH₂-CH₂-) | ¹³C | 40 - 55 | Two signals expected. |

| Methyl Carbon (-CH₃) | ¹³C | 20 - 25 | A single signal expected in the aliphatic region. |

Variable-Temperature (VT) NMR is a powerful tool for investigating the dynamic processes within a molecule, such as conformational changes or restricted bond rotations. For this compound, VT-NMR could be employed to study the conformational dynamics of the flexible ethylenediamine backbone. At low temperatures, the interconversion between different gauche and anti conformers might slow down sufficiently on the NMR timescale to be observed as separate signals, which would coalesce into averaged signals as the temperature is raised. This allows for the determination of the energy barriers associated with these conformational changes. Furthermore, VT-NMR could probe the rotational barrier around the C(pyridyl)–N(amine) bond, which may be influenced by steric interactions with the adjacent methyl group.

Mass Spectrometry (MS) in Mechanistic Studies and Complex Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and confirming its elemental composition via high-resolution mass spectrometry (HRMS). researchgate.net The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound.

Furthermore, MS is invaluable in studying the coordination chemistry of this ligand. When this compound is reacted with metal ions to form complexes, MS can be used to identify the resulting complex ions and confirm their stoichiometry. nih.gov Analysis of the fragmentation patterns in the mass spectrum can also provide structural information about the ligand and its complexes, revealing how the components are connected and identifying weaker bonds that are prone to cleavage.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₈H₁₃N₃ | - |

| Calculated Molecular Weight | 151.21 g/mol | - |

| Expected Molecular Ion Peak [M+H]⁺ | m/z 152.1182 | HRMS (e.g., ESI-TOF) |

| Potential Key Fragment Ion | m/z 107.0760 | Tandem MS (MS/MS) |

| Potential Key Fragment Ion | m/z 93.0573 | Tandem MS (MS/MS) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Bonding Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. ieeesem.com The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. ucdavis.edu

Key expected vibrations include the N-H stretching of the primary and secondary amine groups, typically seen as one or more bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl and ethylenediamine groups are expected just above and below 3000 cm⁻¹, respectively. libretexts.org The region from 1400-1600 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the pyridine ring. Finally, N-H bending vibrations can be observed around 1600 cm⁻¹. Analysis of these bands confirms the presence of the key structural components of the molecule. ieeesem.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary & Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2850 - 2960 |

| N-H Bend | Amine | 1580 - 1650 |

| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If suitable crystals of this compound can be grown, XRD analysis would provide a wealth of information, including exact bond lengths, bond angles, and torsion angles. nih.gov

This technique would unequivocally confirm the connectivity of the atoms and reveal the conformation of the molecule in the crystal lattice. Of particular interest would be the planarity of the pyridine ring and the conformation of the ethylenediamine chain. nih.gov Furthermore, XRD analysis elucidates the details of the crystal packing, identifying intermolecular interactions such as hydrogen bonds. For this molecule, hydrogen bonding between the amine N-H groups and the nitrogen atom of the pyridine ring of adjacent molecules is highly probable and would be a key feature of the solid-state architecture. nih.govnih.gov

Table 4: Structural Parameters Obtainable from XRD Analysis

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |

| Bond Lengths & Angles | Geometric details of the molecular structure. |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent forces. nih.gov |

Electrochemical Techniques for Redox Potential Determination and Reactivity Studies

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of this compound, particularly when it is part of a metal complex. The ligand itself is generally not redox-active in common potential windows. However, its primary function is to coordinate with metal ions, and the resulting complexes can exhibit rich electrochemical behavior. nih.gov

The electronic properties of the ligand—specifically its ability to donate electron density to the metal center—directly influence the redox potentials of the coordinated metal. By forming complexes with transition metals like nickel, iron, or zinc, the ligand can stabilize different oxidation states of the metal. nih.gov For example, studies on related Schiff base ligands derived from this diamine backbone show that the ligand can be "redox noninnocent," meaning it can actively participate in the redox chemistry of the complex rather than being a passive spectator. nih.gov Electrochemical analysis of such complexes provides insight into their electronic structure and potential reactivity in processes like catalysis.

Applications in Bioinorganic Chemistry and Molecular Recognition Excluding Clinical/safety

Metal Chelation and Interaction with Biological Systems (General Mechanisms)

N1-(6-methylpyridin-2-yl)ethane-1,2-diamine functions as a multidentate ligand, binding to metal ions through its nitrogen donor atoms. The primary mechanism of interaction is chelation, a process where the ligand forms multiple bonds with a single central metal ion, resulting in the formation of a stable, ring-like structure known as a chelate.

The ethylenediamine (B42938) portion of the molecule provides two amine nitrogen atoms, which can coordinate with a metal ion to form a highly stable five-membered chelate ring. nih.gov This structural motif is common in coordination chemistry and is known for its thermodynamic stability. The pyridine (B92270) ring contains a third nitrogen atom that can also participate in coordination, allowing the compound to act as a tridentate N,N,N-donor ligand. rdd.edu.iq The coordination of these three nitrogen atoms to a metal center typically results in the formation of two adjacent five-membered rings, further enhancing the stability of the resulting metal complex.

The geometry of the metal complex is influenced by the coordination number and the nature of the metal ion. For transition metals like copper(II), zinc(II), and nickel(II), this compound can facilitate the formation of various coordination geometries, such as distorted octahedral or square planar structures. rdd.edu.iqnih.gov For example, in an octahedral complex, the ligand would occupy three coordination sites, with the remaining sites being filled by solvent molecules or other available ligands. The versatility of related pyridyl-containing ligands to adopt different coordination modes, from pentadentate to hexadentate, highlights the flexibility of this class of chelators. researchgate.net

The interaction with biological systems is predicated on this strong metal-binding ability. By forming stable chelates, the ligand can effectively sequester metal ions from a given environment, a fundamental principle in modulating the activity of metalloenzymes or controlling metal ion homeostasis in in vitro models.

Table 1: Coordination Properties of this compound and Related Ligands

| Ligand Feature | Description | Resulting Complex Properties | Relevant Metal Ions |

|---|---|---|---|

| Ethylenediamine Backbone | Provides two amine nitrogen donors (N,N). | Forms a highly stable 5-membered chelate ring. | Cu(II), Zn(II), Ni(II), Co(II) |

| Pyridine Ring | Provides one pyridinic nitrogen donor (N). | Contributes to tridentate (N,N,N) coordination, enhancing complex stability. | Transition metals, Pd(II) dtic.mil |

| Overall Structure | Flexible tridentate N,N,N ligand. | Can form various geometries (e.g., octahedral, square planar) depending on the metal ion. rdd.edu.iq | Fe(III), Cu(II), Ag(I) chemsociety.org.ng |

Design of Ligands for Specific Biomolecular Interactions (Focus on Ligand Chemistry)

The design of this compound as a ligand is a strategic exercise in chemical synthesis aimed at achieving specific metal-binding properties. Its efficacy is rooted in the combination of several key structural features. The ethylenediamine scaffold provides a robust and pre-organized binding motif, while the pyridyl group introduces electronic properties and an additional coordination site that distinguishes it from simple diamines.

A crucial aspect of this ligand's design is the methyl group at the 6-position of the pyridine ring. This substituent exerts both steric and electronic influences on the ligand's coordination behavior.

Steric Effects: The methyl group introduces steric hindrance around the pyridinic nitrogen donor. This can influence the ligand's selectivity for certain metal ions over others. For instance, it may favor metals that can accommodate the bulkier ligand or adopt a coordination geometry that minimizes steric clash.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyridine ring. This, in turn, enhances the basicity and donor strength of the pyridinic nitrogen, potentially leading to the formation of more stable metal complexes compared to its unsubstituted analog, N1-(pyridin-2-yl)ethane-1,2-diamine.

The synthesis of such ligands allows for systematic modifications to fine-tune their properties. By altering the substituents on the pyridine ring or modifying the length of the diamine chain, chemists can develop a library of related chelators with varying affinities and selectivities for different metal ions. myskinrecipes.com This principle is fundamental to designing ligands for specific tasks, such as targeting a particular metal ion within a complex mixture or creating a metal complex with a specific reactivity for use as a catalyst in model systems. nih.gov

Table 2: Structural Features and Their Influence on Ligand Design

| Structural Component | Chemical Role | Impact on Metal Interaction |

|---|---|---|

| Pyridine Nitrogen | Lewis base donor atom. | Primary coordination site; its basicity influences complex stability. |

| Ethylenediamine Nitrogens | Two Lewis base donor atoms. | Form a stable 5-membered chelate ring, contributing significantly to the chelate effect. |

| 6-Methyl Group | Electron-donating substituent. | Increases electron density on the pyridine ring, enhancing donor strength. Introduces steric bulk, influencing metal selectivity. |

Modulating Metal Ion Activity in Model Biological Systems

In model biological systems, essential metal ions like copper and zinc are tightly regulated. The introduction of a chelating agent such as this compound can disrupt this equilibrium, thereby modulating the activity of metal-dependent processes. The ligand can exert its effect in two primary ways: metal sequestration or the formation of new, bioactive complexes.

Future Research Directions and Emerging Trends

Development of Chiral Variants for Enantioselective Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. nih.gov The development of chiral ligands for asymmetric catalysis is a primary strategy to achieve high enantioselectivity. rsc.orgchemrxiv.org For N1-(6-methylpyridin-2-yl)ethane-1,2-diamine, future research is geared towards the creation of chiral variants to serve as ligands in enantioselective catalysis.

A promising approach involves the stereodivergent synthesis from chiral precursors like β-amino alcohols. nih.gov Methodologies that convert such precursors into chiral vic-diamines through intermediates like chiral aziridines or cyclic sulfamidates could be adapted to introduce chirality into the ethylenediamine (B42938) backbone of the target ligand. nih.gov For instance, the strategic placement of substituents on the diamine backbone can create a chiral environment around the metal center, enabling stereocontrol in catalytic reactions such as asymmetric hydrogenation or carbon-carbon bond formation. nih.govmdpi.com

Lipase-catalyzed enantioselective acetylation is another established method for resolving racemic precursors, such as chiral pyridyl-substituted alcohols, which could then be converted into the desired chiral diamine ligands. researchgate.net The synthesis of a library of these chiral ligands would allow for extensive screening to identify the optimal catalyst for specific asymmetric transformations, a common practice in the development of new catalytic systems. nih.govchemrxiv.org

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules, offers a pathway to novel materials with tailored properties. nih.govresearchgate.net The structural features of this compound make it an excellent candidate for integration into complex supramolecular assemblies and metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, often featuring porous structures suitable for gas storage, separation, and catalysis. mdpi.com

The pyridine (B92270) and diamine moieties of the ligand provide multiple coordination sites for binding to metal centers. This allows it to act as a linker or node in the construction of one-, two-, or three-dimensional networks. mdpi.com Research efforts are likely to focus on reacting this ligand with various metal ions to create new MOFs. By modifying the ligand's structure—for example, by creating longer-chain analogues—researchers can systematically alter the cavity size and properties of the resulting frameworks. researchgate.net The resulting assemblies could exhibit interesting properties, such as selective guest adsorption or acting as heterogeneous catalysts. mdpi.com The formation of discrete, finite two- and three-dimensional ensembles through the self-assembly of the ligand with metal ions also represents a significant area of exploration. nih.gov

Exploration of New Metal Centers and Oxidation States for Catalysis

The catalytic activity of a metal complex is profoundly influenced by the identity of the metal center and its accessible oxidation states. mdpi.commdpi.com While ligands similar to this compound have been coordinated with a range of transition metals, a systematic exploration of new metal centers and oxidation states remains a crucial future direction. amazonaws.com

Research will likely extend beyond common choices like copper(II) and palladium(II) to include a wider array of transition metals. nih.govnih.gov The goal is to synthesize and characterize new complexes, investigating how the electronic and steric properties of the ligand influence the stability of various oxidation states of the coordinated metal. For example, in nickel-catalyzed cross-coupling reactions, the ability of the system to access Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV) states is critical to the catalytic cycle. mdpi.com The non-innocent behavior of the ligand itself, where it can be oxidized or reduced, adds another layer of complexity and opportunity, potentially leading to novel reactivity. uni-stuttgart.de

The table below summarizes various metal ions and their oxidation states that have been successfully complexed with structurally related pyridine- and diamine-containing ligands, suggesting potential targets for future studies with this compound.

| Metal Ion | Oxidation State | Complex Type Example |

| Manganese (Mn) | +2 | Dinuclear |

| Iron (Fe) | +2 | Dinuclear |

| Cobalt (Co) | +2 | Dinuclear |

| Nickel (Ni) | +2 | Dinuclear, Mononuclear |

| Copper (Cu) | +2 | Mononuclear |

| Zinc (Zn) | +2 | Dinuclear, Mononuclear |

| Palladium (Pd) | +2 | Dinuclear, Mononuclear |

| Platinum (Pt) | +2 | Mononuclear |

| Molybdenum (Mo) | +6 | Mononuclear |

This table is compiled from findings on structurally related ligands. amazonaws.comnih.govuni-stuttgart.deresearchgate.net

Computational Design and Predictive Modeling of Novel Ligand Architectures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of metal complexes, thereby guiding experimental efforts. cajost.com.ng Future research on this compound and its derivatives will heavily rely on computational design and predictive modeling.

DFT calculations can be employed to optimize the geometries of potential metal complexes and to analyze their electronic structures. researchgate.net Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to predict the complex's reactivity, stability, and spectroscopic properties. mdpi.com This predictive power allows for the in silico screening of numerous ligand variations and metal combinations before committing to laboratory synthesis. For instance, modeling can help design ligands with specific electronic properties to stabilize a desired metal oxidation state or to promote a particular step in a catalytic cycle. Hirshfeld surface analysis can further provide insights into intermolecular interactions within the crystal structure of new complexes. researchgate.net

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure | Bond lengths, bond angles, HOMO-LUMO gap, charge distribution |

| Time-Dependent DFT (TD-DFT) | Prediction of Spectroscopic Properties | UV-vis absorption spectra |

| Hirshfeld Surface Analysis | Investigation of Intermolecular Interactions | Crystal packing, non-covalent interactions |

This table summarizes common computational methods and their applications in the study of coordination complexes. uni-stuttgart.deresearchgate.netmdpi.com

Advanced Characterization of Transient Species in Catalytic Cycles

Understanding the mechanism of a catalytic reaction requires the identification and characterization of short-lived, transient intermediates. This is a challenging but vital area of research for optimizing catalytic systems. Future work on catalysts derived from this compound will necessitate the use of advanced spectroscopic and analytical techniques to probe catalytic cycles in real-time.

Techniques such as transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and in-situ X-ray crystallography can provide structural and electronic information on fleeting species. uni-stuttgart.denih.gov For example, EPR is highly effective for characterizing paramagnetic intermediates, such as complexes with the metal in an unusual oxidation state. uni-stuttgart.de Photolysis studies, where light is used to generate a reactive intermediate, can be coupled with spectroscopic analysis to characterize the transient species before it decays. nih.gov By combining these experimental techniques with DFT calculations, researchers can build a comprehensive picture of the reaction mechanism, including the structures of all intermediates and the energy barriers between them. This detailed understanding is critical for the rational design of more efficient and selective catalysts. mdpi.com

Q & A

Q. What are the optimal synthetic routes for N1-(6-methylpyridin-2-yl)ethane-1,2-diamine in laboratory settings?

The synthesis typically involves multi-step reactions, starting with the condensation of 6-methylpyridin-2-amine with a suitable alkylating agent. Key factors include:

- Catalyst and solvent selection : Palladium or nickel catalysts in polar aprotic solvents (e.g., DMF, acetonitrile) improve yield .

- Temperature control : Reactions are conducted under reflux (80–120°C) to ensure completion while minimizing side products .

- Purification : Column chromatography or crystallization is used to isolate the diamine with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of methods ensures structural validation:

- NMR spectroscopy : and NMR confirm proton environments and carbon backbone, with pyridinyl protons appearing as distinct doublets (δ 6.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

- Infrared (IR) spectroscopy : N-H stretching (3200–3400 cm) and C-N vibrations (1250–1350 cm) confirm functional groups .

Q. How can researchers determine the compound’s melting point and solubility profile?

- Melting point : Differential scanning calorimetry (DSC) provides precise measurements, with heating rates standardized at 10°C/min to avoid decomposition .

- Solubility : Phase-solubility studies in water, DMSO, and ethanol at 25°C and 37°C reveal polarity-dependent behavior, critical for biological assay design .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Quantum mechanical calculations (e.g., DFT) model reaction pathways:

- Transition state analysis : Identifies energy barriers for nucleophilic substitution or coordination with metal catalysts .

- Solvent effects : COSMO-RS simulations optimize solvent-catalyst interactions to enhance regioselectivity .

- Machine learning : Trains models on existing diamine reaction datasets to predict optimal conditions (e.g., pH, temperature) .

Q. How can contradictions in reported biological activities of structurally similar diamines be resolved?

Systematic validation is required:

- Binding assays : Surface plasmon resonance (SPR) quantifies interactions with targets (e.g., kinases, GPCRs) to confirm specificity .

- Dose-response studies : IC values across multiple cell lines (e.g., HEK293, HeLa) differentiate true activity from off-target effects .

- Metabolic stability : Liver microsome assays assess whether discrepancies arise from rapid degradation in certain models .

Q. What experimental approaches elucidate the mechanism of action in antimicrobial studies?

- Time-kill assays : Monitor bacterial growth inhibition over 24 hours to distinguish bacteriostatic vs. bactericidal effects .

- Membrane permeability : Fluorescent probes (e.g., propidium iodide) detect disruptions in bacterial cell walls .

- Resistance profiling : Serial passaging in sub-inhibitory concentrations identifies mutation hotspots via whole-genome sequencing .

Q. How can selective functionalization of the diamine’s primary vs. secondary amine groups be achieved?

- Protecting groups : Boc or Fmoc protection of the primary amine allows selective alkylation of the secondary amine .

- pH-controlled reactions : At pH 9–10, the secondary amine remains protonated, directing electrophiles to the primary site .

- Metal coordination : Cu(I) catalysts promote Ullmann-type couplings exclusively at the secondary amine .

Methodological and Safety Considerations

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to limit inhalation exposure; airborne concentrations should not exceed 1 mg/m .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. How should researchers address stability issues during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.